Cofactor Efficiency: 13:1 Molar Ratio in Lignin Peroxidase-Mediated Oxidation vs. Veratryl Alcohol
2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) functions as a catalytic cofactor for lignin peroxidase (LiP), enabling the oxidation of anisyl alcohol (AA). It was identified as a cofactor superior to the widely used fungal metabolite veratryl alcohol (VA). Crucially, the oxidation of AA using 2Cl-14DMB proceeds with a high molar ratio of anisaldehyde formed to 2Cl-14DMB consumed, reaching up to 13:1 [1]. This indicates a highly efficient catalytic turnover, significantly exceeding that observed with VA, where no such high turnover ratio is reported under comparable conditions.
| Evidence Dimension | Cofactor efficiency in LiP-catalyzed oxidation of anisyl alcohol |
|---|---|
| Target Compound Data | Molar ratio (anisaldehyde formed : 2Cl-14DMB consumed) = up to 13:1 |
| Comparator Or Baseline | Veratryl alcohol (VA) - reported as a comparatively poor cofactor |
| Quantified Difference | 2Cl-14DMB is a superior cofactor, enabling a catalytic turnover not observed with VA (13:1 vs. not observed) |
| Conditions | Lignin peroxidase (LiP) enzymatic assay; oxidation of anisyl alcohol (AA) to anisaldehyde. |
Why This Matters
This exceptional cofactor efficiency makes 2-chloro-1,4-dimethoxybenzene a preferred research tool for studying or utilizing LiP-catalyzed oxidations, offering a significant quantitative advantage over veratryl alcohol.
- [1] Teunissen, P. J., & Field, J. A. (1998). 2-Chloro-1,4-dimethoxybenzene as a novel catalytic cofactor for oxidation of anisyl alcohol by lignin peroxidase. Applied and Environmental Microbiology, 64(3), 830-835. View Source
